molecular formula C13H19Cl3N2 B7899035 (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B7899035
M. Wt: 309.7 g/mol
InChI Key: DYQMMCFASCYWKU-UHFFFAOYSA-N
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Description

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C13H19Cl3N2 and a molecular weight of 309.66 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

  • Benzyl Protection: : The starting material, 2,6-dichlorobenzyl chloride, undergoes a protection reaction to form a benzyl-protected intermediate.

  • Piperidine Formation: : The protected intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.

  • Methanamine Addition: : The piperidin-4-yl derivative is further reacted with methanamine to introduce the amine group.

  • Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have potential biological activity, such as antimicrobial or antiviral properties.

  • Medicine: : It could be explored for its therapeutic potential in treating various diseases.

  • Industry: : The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:

  • N-(2,6-Dichlorobenzyl)piperidine

  • N-(2,6-Dichlorobenzyl)methanamine

  • Piperidin-4-ylmethanamine hydrochloride

These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17;/h1-3,10H,4-9,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQMMCFASCYWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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